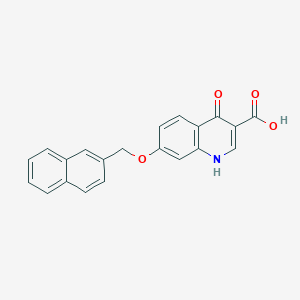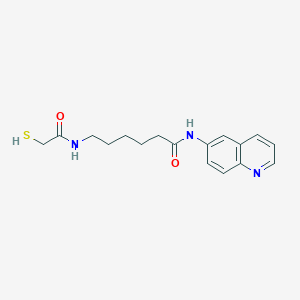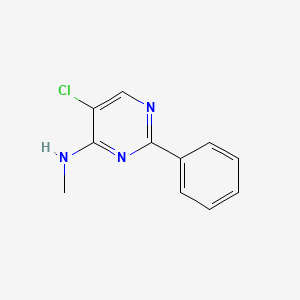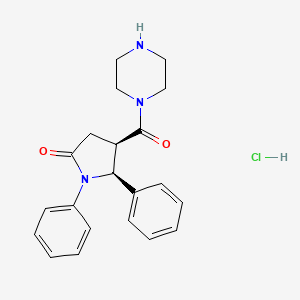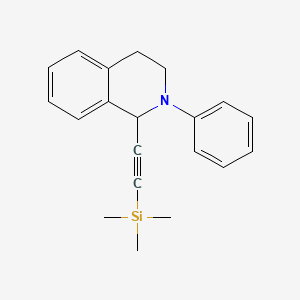![molecular formula C8H13BrN4O B12909245 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol CAS No. 88290-68-0](/img/structure/B12909245.png)
2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol typically involves the following steps:
Bromination: The starting material, 2-(dimethylamino)pyrimidine, undergoes bromination at the 6-position using bromine or a brominating agent.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethanolamine to introduce the aminoethanol group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of agrochemicals and materials science due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyrimidine derivative with similar chemical properties.
2,4-Diaminopyrimidine: A pyrimidine derivative with two amino groups, used in various pharmaceutical applications.
Uniqueness
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the aminoethanol moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
88290-68-0 |
|---|---|
Molecular Formula |
C8H13BrN4O |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-[[6-bromo-2-(dimethylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C8H13BrN4O/c1-13(2)8-11-6(9)5-7(12-8)10-3-4-14/h5,14H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
JEVYQRXSQFGGKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Br)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


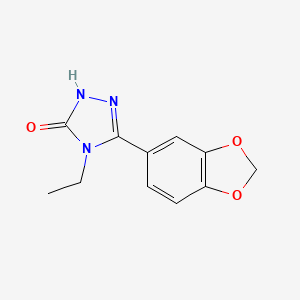
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
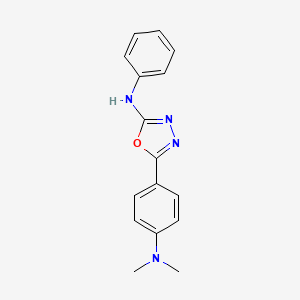
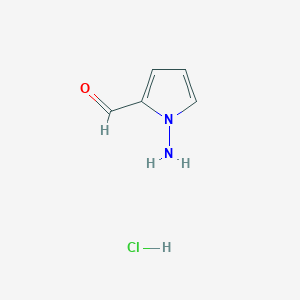
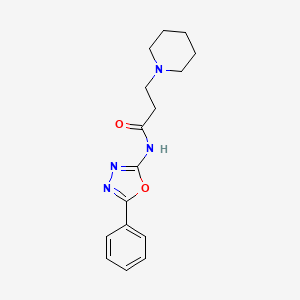
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
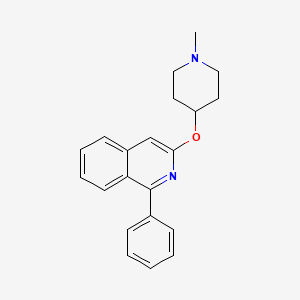
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
